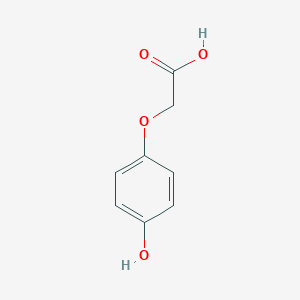
4-Hydroxyphenoxyacetic acid
Cat. No. B156641
Key on ui cas rn:
1878-84-8
M. Wt: 168.15 g/mol
InChI Key: PKGWLCZTTHWKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935843B2
Procedure details


(4-Hydroxy-phenoxy)-acetic acid methyl ester 11 (20 grams, 109.89 mmol) is added to 10% sodium hydroxide solution (100 mL) and heated to 90° C. on water bath for 6 hours. The reaction mixture is cooled to room temperature, and the pH is adjusted to 2 with distilled HCl. Crude 12, is filtered, dried, and can be recrystallised in appropriate solvent.



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.Cl>[OH-].[Na+]>[OH:12][C:9]1[CH:8]=[CH:7][C:6]([O:5][CH2:4][C:3]([OH:13])=[O:2])=[CH:11][CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(COC1=CC=C(C=C1)O)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Crude 12, is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be recrystallised in appropriate solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(OCC(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
